1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine
Overview
Description
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 4-bromopyridine with ethyl 4-aminobenzoate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 4-aminopyridine and 2-pyridylethylamine share structural similarities.
Pyrazole derivatives: Compounds such as 4-aminopyrazole and 1-phenylpyrazole are structurally related.
Uniqueness: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to the combination of pyridine and pyrazole rings in a single molecule, which imparts distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and materials science .
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-7-13-14(8-10)6-3-9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHFWTGNWOPZJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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